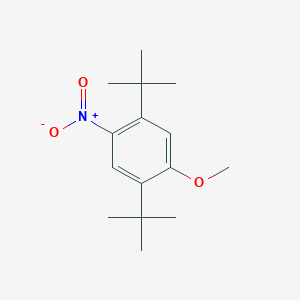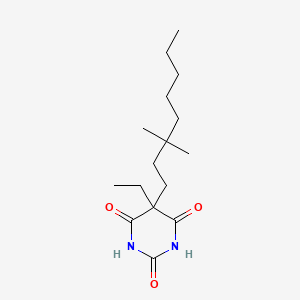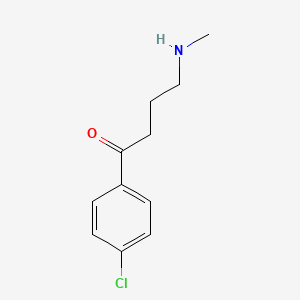
4,6-Dimethyl-2-propyl-1,3,5-dithiazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-propyl-1,3,5-dithiazinane is an organic compound with the molecular formula C8H17NS2 It belongs to the class of dithiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-propyl-1,3,5-dithiazinane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-propylamine with carbon disulfide and formaldehyde in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the dithiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-2-propyl-1,3,5-dithiazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
4,6-Dimethyl-2-propyl-1,3,5-dithiazinane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-2-propyl-1,3,5-dithiazinane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to changes in the activity of the target molecules. These interactions can result in various biological effects, depending on the context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dimethyl-1,3,5-dithiazinane
- 2,4,6-Trimethyl-1,3,5-dithiazinane
- 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine
Uniqueness
4,6-Dimethyl-2-propyl-1,3,5-dithiazinane is unique due to its specific substituents and ring structure, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
104691-38-5 |
|---|---|
Formule moléculaire |
C8H17NS2 |
Poids moléculaire |
191.4 g/mol |
Nom IUPAC |
4,6-dimethyl-2-propyl-1,3,5-dithiazinane |
InChI |
InChI=1S/C8H17NS2/c1-4-5-8-10-6(2)9-7(3)11-8/h6-9H,4-5H2,1-3H3 |
Clé InChI |
BLPPMRPCYSNRGW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1SC(NC(S1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


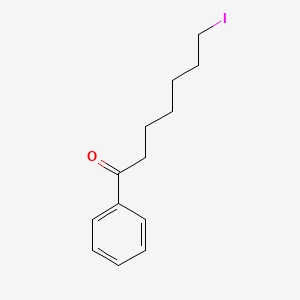
![7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14327110.png)
![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
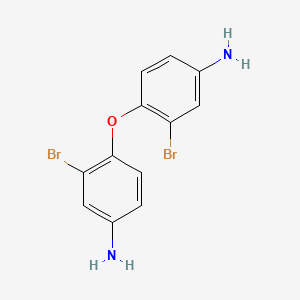
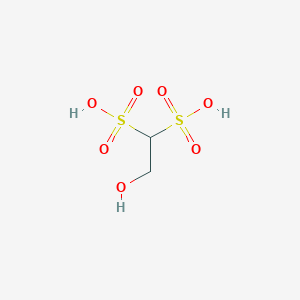
![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)
![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
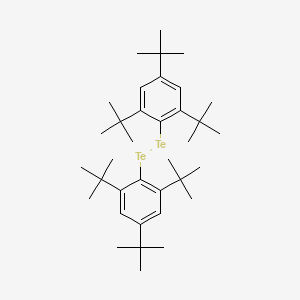
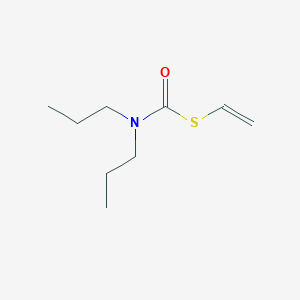
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
